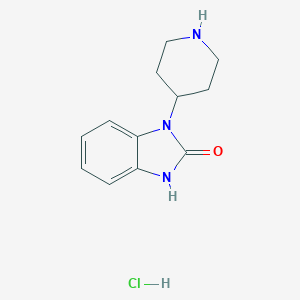

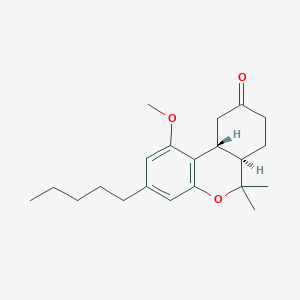

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

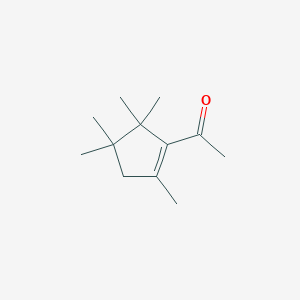

The compound "1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride" is a derivative of piperidine and benzodiazolone, which are both important scaffolds in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities, including antihypertensive, anti-acetylcholinesterase, neuroleptic, and antimicrobial activities . Benzodiazolone derivatives are similarly valued for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including the formation of diastereomeric carbamates, oxidation, and reduction sequences . The introduction of substituents on the piperidine nitrogen or the benzodiazolone moiety can significantly affect the biological activity of these compounds . For instance, the introduction of a bulky moiety in the para position of the benzamide or the sulfonation of the piperidine nitrogen can lead to substantial increases in activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can greatly influence their biological activity. The stereochemistry of these compounds is particularly important, as demonstrated by the difference in pharmacological activities between optical isomers . The crystal structure of related compounds shows that the rings in the molecules can be planar or adopt specific conformations such as a chair conformation for the piperidin ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions that can enhance their biological activity. For example, substituting the benzamide with different groups can lead to a dramatic increase in anti-acetylcholinesterase activity . Similarly, variations in the substituent on the benzisoxazole ring and the piperidinyl substituent can lead to maximum neuroleptic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The crystal structure analysis provides insights into the molecular conformation and potential intermolecular interactions, which can affect the compound's solubility and stability .

Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Antimalarial Activity

- Structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum .

- These compounds were designed as 1, 4-disubstituted piperidine analogues inspired by spipethiane, a molecule with a restricted conformation due to spirofusion in its structure .

- The alcohol analogues were the most active and most selective for the parasite with three promising hit molecules identified among them .

-

Treatment of Diseases Associated with Cortisol Abnormalities

- The authors performed the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine as part of the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) .

- 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

-

Anticancer Activity

- Piperidine derivatives are being utilized in different ways as anticancer agents .

- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of cancer being treated and the specific derivative being used .

-

Antiviral Activity

- Piperidine derivatives have also been used in antiviral applications .

- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of virus being targeted and the specific derivative being used .

-

Antihypertensive Activity

- Piperidine derivatives have been used in the treatment of hypertension .

- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of hypertension being treated and the specific derivative being used .

-

Antimicrobial Activity

- Piperidine derivatives have been used in antimicrobial applications .

- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of microorganism being targeted and the specific derivative being used .

-

Antifungal Activity

- Piperidine derivatives have been used in antifungal applications .

- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of fungus being targeted and the specific derivative being used .

-

Analgesic Activity

Safety And Hazards

While the specific safety and hazards for “1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” were not found in the search results, it is generally advised to avoid breathing mist, gas or vapours of piperidine derivatives, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review article sheds a light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

Propriétés

IUPAC Name |

3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQACCWSEYIFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |

CAS RN |

6961-12-2 |

Source

|

| Record name | NSC63607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)